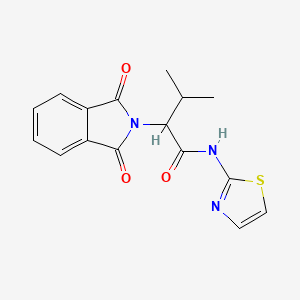

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide

Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide is a synthetic compound featuring a phthalimide (1,3-dioxo-1,3-dihydro-isoindole) core linked to a thiazole-2-ylamide moiety via a branched butyramide chain. The phthalimide group is known for its electron-withdrawing properties and role in directing C–H functionalization in metal-catalyzed reactions . The thiazole ring contributes to bioactivity, as thiazole derivatives are frequently associated with anti-inflammatory, analgesic, and antipyretic properties .

Properties

Molecular Formula |

C16H15N3O3S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C16H15N3O3S/c1-9(2)12(13(20)18-16-17-7-8-23-16)19-14(21)10-5-3-4-6-11(10)15(19)22/h3-9,12H,1-2H3,(H,17,18,20) |

InChI Key |

UQXBZYIMKYUJFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC1=NC=CS1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide typically involves the reaction of phthalic anhydride with appropriate amines and thiazole derivatives. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may include techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and isoindole moieties often exhibit significant antimicrobial properties . The following table summarizes findings related to the antimicrobial efficacy of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | < 10 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL |

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. The following table presents data on its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung cancer) | 12 | Induction of apoptosis | |

| MCF7 (Breast cancer) | 10 | Cell cycle arrest | |

| HT1080 (Fibrosarcoma) | 15 | Apoptosis induction |

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The mechanism is believed to involve apoptosis and disruption of cell cycle progression .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.

Comparison with Similar Compounds

(a) 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide

- Structural Difference : Lacks the methyl group and has a shorter propanamide chain.

- Synthesis : Prepared via coupling of phthalimido acetic acid derivatives with thiazol-2-amine, similar to methods in .

- Properties: Reduced steric hindrance compared to the target compound; higher solubility in polar solvents like methanol and DCM .

- Biological Activity: Not explicitly reported, but thiazole amides are often screened for antimicrobial or anticancer activity .

(b) 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

- Structural Difference : Replaces the phthalimide with a dichlorobenzamide group.

- Synthesis : Direct amidation of 2,4-dichlorobenzoyl chloride with thiazol-2-amine .

- Biological Activity : Demonstrated anti-inflammatory and analgesic effects in preclinical models .

Phthalimide Derivatives with Nitrate Esters

(a) (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

- Structural Difference : Contains a nitrate ester instead of thiazole amide.

- Synthesis : Derived from phthalimide alcohols treated with nitrating agents .

- Mutagenicity : Exhibited mutagenic potency of 1,200 revertants/μmol in TA100 (Ames test) .

- Therapeutic Use: Designed as nitric oxide (NO) donors for sickle cell anemia treatment .

(b) 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

- Structural Difference : Benzyl-linked nitrate ester; lacks the thiazole moiety.

- Mutagenicity : Lower mutagenic activity (400 revertants/μmol) due to meta-substitution and methyl spacer .

Sulfonate and Sulfonamide Derivatives

(a) Sodium 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate

- Structural Difference : Phthalimide linked to a hexanesulfonate chain.

- Synthesis : Produced via nucleophilic substitution of bromohexylphthalimide with sodium sulfite .

- Applications: Potential use in enzyme inhibition (e.g., nicotinamide phosphoribosyltransferase) due to sulfonate reactivity .

Data Table: Key Comparisons

Research Implications and Gaps

- Target Compound: Limited data on mutagenicity or therapeutic efficacy; requires Ames testing and in vivo studies analogous to .

- Thiazole-Phthalimide Hybrids : Structural optimization (e.g., chain length, substituents) could balance solubility and bioactivity.

- Safety Profiles : Nitrate esters show mutagenicity risks, whereas sulfonates/sulfonamides may offer safer alternatives .

Biological Activity

The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide is a synthetic derivative of isoindole with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₃S

- Molecular Weight : 273.31 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.

- Receptor Modulation : It has been suggested that the compound may interact with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:

- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are critical in various disease models:

- In vivo studies revealed a reduction in inflammatory markers in animal models treated with this compound, suggesting its potential use in chronic inflammatory conditions.

Neuroprotective Effects

Emerging studies point towards neuroprotective effects:

- Neuroprotection assays indicate that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Neuroprotective | Protects against oxidative stress |

Case Studies

-

Case Study on Antitumor Activity :

- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of the intrinsic apoptotic pathway.

-

Case Study on Anti-inflammatory Effects :

- In a model of rheumatoid arthritis, administration of the compound reduced joint swelling and pain scores significantly compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms through which this compound exerts its biological effects. Key findings include:

- Molecular Pathways : The compound appears to modulate several key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.